Ethoxymethylenemalononitrile
Overview
Description
Ethoxymethylenemalononitrile is a chemical compound with the molecular formula C6H6N2O. It is a versatile building block in organic synthesis, particularly useful for constructing various heterocycles. This compound was first reported in 1922 and has since been utilized in numerous synthetic applications .
Mechanism of Action
Ethoxymethylenemalononitrile, also known as (Ethoxymethylene)malononitrile, is an organic compound with the molecular formula C6H6N2O . This article provides a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethoxymethylenemalononitrile can be synthesized through several methods. One common approach involves the reaction of malononitrile with triethyl orthoformate in the presence of a catalyst such as anhydrous lithium chloride. The reaction mixture is heated to 78-85°C, and ethanol produced during the reaction is removed by distillation. The residual liquid is then cooled and crystallized to obtain the desired product .
Another method involves the continuous synthesis of (ethoxymethylene)malononitrile. In this process, malononitrile, triethyl orthoformate, and acetic anhydride are continuously introduced into a reactor for a substitution reaction. The generated product is continuously discharged, and the reaction conditions are optimized to avoid the decomposition of raw materials .
Industrial Production Methods
The industrial production of (ethoxymethylene)malononitrile typically follows the synthetic routes mentioned above, with modifications to enhance efficiency and reduce costs. The use of continuous reactors and environmentally friendly solvents is emphasized to improve safety and yield .
Chemical Reactions Analysis
Types of Reactions
Ethoxymethylenemalononitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Cyclization Reactions: It serves as a building block for the synthesis of heterocycles such as pyrazoles and pyrimidines.
Common Reagents and Conditions
Common reagents used in reactions with (ethoxymethylene)malononitrile include nucleophiles like amines and hydrazines. Reaction conditions often involve heating and the use of solvents such as ethanol or methanol .
Major Products Formed
The major products formed from reactions involving (ethoxymethylene)malononitrile include various heterocyclic compounds, which are valuable intermediates in pharmaceutical and agrochemical industries .
Scientific Research Applications
Ethoxymethylenemalononitrile is widely used in scientific research due to its versatility. Some of its applications include:
Comparison with Similar Compounds
Ethoxymethylenemalononitrile can be compared with other similar compounds such as:
- Ethyl (E)-2-cyano-3-(thiophene-2-yl)acrylate
- (E)-Ethyl-2-cyano-3-(furan-2-yl)acrylate
These compounds share structural similarities, including the presence of nitrile groups and ethoxy or ethyl groups. (ethoxymethylene)malononitrile is unique due to its specific reactivity and versatility in forming various heterocycles .
Properties
IUPAC Name |
2-(ethoxymethylidene)propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-2-9-5-6(3-7)4-8/h5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEICGMPRFOJHKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059551 | |
Record name | Ethoxymethylenemalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123-06-8 | |
Record name | 2-(Ethoxymethylene)propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethoxymethylenemalononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 123-06-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27792 | |
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Record name | Propanedinitrile, 2-(ethoxymethylene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethoxymethylenemalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethoxymethylenemalononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHOXYMETHYLENEMALONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91PS2PWB1Q | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula is C6H7N3O, and its molecular weight is 137.14 g/mol.
A: Key spectroscopic data includes: * IR: Characteristic peaks for nitrile groups (C≡N) and C=C bonds. []* NMR: Distinct signals for the ethoxy group, methylene protons, and the presence of the C=C bond. [, ]
A: The provided research does not indicate (Ethoxymethylene)malononitrile acting as a catalyst. It primarily serves as a reagent in various organic reactions. [, , , , ]
A: Yes, DFT calculations have been performed to study the non-covalent interactions of (Ethoxymethylene)malononitrile, specifically focusing on C-H···N≡C close contacts. [, ]
A: One study utilized pharmacophore modeling and QSAR studies to investigate the antiproliferative activity of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives synthesized using (Ethoxymethylene)malononitrile. []
A: A common method involves the reaction of malononitrile with triethyl orthoformate, potentially catalyzed by anhydrous zinc chloride. []
A: (Ethoxymethylene)malononitrile serves as a versatile precursor for synthesizing diverse heterocycles, including: * Pyrazoles [, , ] * Pyrimidines [, , , ] * Pyrazolopyrimidines [, ] * Thiazoles [, ] * Furoindolizines [] * Pyranoquinolines [] * Benzothiazoles [] * And many more. [, , , , , , , , , , , , , , ]
A: (Ethoxymethylene)malononitrile exhibits versatility in various reactions: * Reaction with hydrazines: Yields substituted pyrazoles, often used in medicinal chemistry. [, , ] * Condensation with amidines or guanidines: Produces pyrimidine derivatives, valuable in pharmaceutical and material science. [, , , ] * Reaction with 4-hydroxycoumarins or 4-hydroxycarbostyrils: Leads to fused pyrano and pyrido systems, expanding the possibilities for synthesizing complex heterocycles. []
A: The diverse heterocyclic compounds derived from (Ethoxymethylene)malononitrile exhibit a wide range of potential applications: * Pharmaceuticals: Many derivatives show promising antitumor, antimicrobial, anti-inflammatory, and analgesic activities, making them attractive candidates for drug discovery. [, , , , , ] * Agrochemicals: Some derivatives, including ricinine and its analogues, exhibit insecticidal properties, highlighting their potential in pest control. [] * Material science: Certain derivatives may find applications in materials science due to their unique electronic and optical properties. [, ]
A: While specific green chemistry metrics are not provided in the research, its use in microwave-assisted synthesis indicates potential for reduced reaction times and potentially lower solvent consumption compared to traditional methods. []
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